N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
This compound belongs to a class of heterocyclic molecules featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a 2-nitrobenzamide moiety at position 2. The tert-butyl group contributes steric bulk, enhancing conformational stability, while the nitro group at the ortho position of the benzamide introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(11-8-24-9-12(11)18-19)17-15(21)10-6-4-5-7-13(10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMMKQWAQWUWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide are currently unknown. The compound belongs to the class of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities. .
Mode of Action
5-amino-pyrazoles, to which this compound belongs, are known to be involved in a variety of reactions including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. These reactions can lead to the formation of diverse heterocyclic compounds, which can interact with various biological targets.
Biochemical Pathways
Given the compound’s structural similarity to 5-amino-pyrazoles, it may be involved in the synthesis of diverse heterocyclic compounds. These compounds can potentially interact with various biochemical pathways, depending on their specific structures and functional groups.
Result of Action
Compounds synthesized from 5-amino-pyrazoles have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry. Therefore, it is possible that this compound could have similar effects, depending on its specific structure and functional groups.
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a thienopyrazole derivative notable for its complex structure and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes the current understanding of its biological activity, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O3S, with a molecular weight of approximately 346.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, a tert-butyl substituent, and a nitrobenzamide functional group. This unique configuration contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses inhibitory effects against various microorganisms, including Candida albicans and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential to inhibit specific enzymes involved in cell proliferation. Interaction studies suggest that it may modulate serine/threonine kinases within the MAP kinase signaling pathway, which could lead to anti-inflammatory effects and influence cytokine production in macrophages .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound interacts with enzymes involved in cellular signaling pathways, potentially inhibiting their activity and affecting cellular processes such as growth and differentiation.
- Cytokine Modulation : By influencing cytokine production in immune cells like macrophages, this compound may exert anti-inflammatory effects that are beneficial in treating inflammatory diseases .
Case Studies
Several studies have documented the biological efficacy of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against E. coli, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL .
- Cancer Cell Line Study : In vitro studies using human cancer cell lines revealed that the compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via caspase activation .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's activity, it is essential to compare it with structurally related compounds.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(tert-butyl)benzamide | Structure | Moderate | Low |
| 2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | Structure | Low | Moderate |
| This compound | Structure | High | High |
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Table 2: Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
